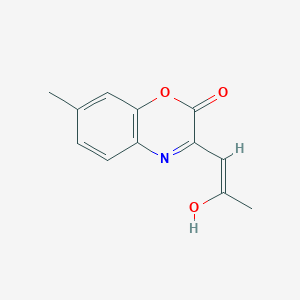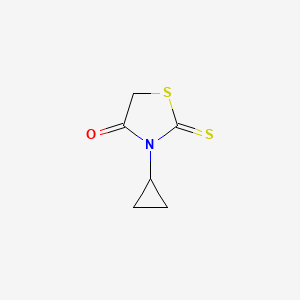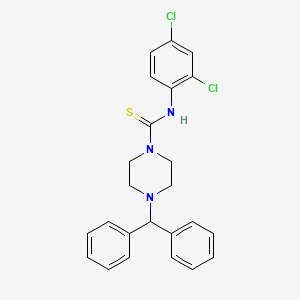![molecular formula C15H13N3 B10876844 N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)
N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE is a synthetic organic compound that features both an indole and an aniline moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE typically involves the condensation of 2-aminobenzaldehyde with 1H-indole-3-carboxaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE would depend on its specific biological target. Generally, compounds with indole and aniline moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE: can be compared to other indole derivatives such as tryptamines and indole-3-carbinol.
Aniline derivatives: Similar to compounds like aniline and its substituted derivatives.
Uniqueness
The uniqueness of N-(2-AMINOPHENYL)-N-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]AMINE lies in its combination of indole and aniline moieties, which may confer unique biological activities and chemical reactivity compared to other compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(1H-indol-3-ylmethylideneamino)aniline |
InChI |
InChI=1S/C15H13N3/c16-13-6-2-4-8-15(13)18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,16H2 |
InChIキー |
ARNVQAJQYYRALN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl} ethanethioate](/img/structure/B10876773.png)



![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)

![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10876819.png)
![Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)
![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)
